Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride
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Overview
Description
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is a hydrochloride salt form of methyl 2-amino-3-hydroxy-4-methylpentanoate. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride typically involves the esterification of 2-amino-3-hydroxy-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol, with the addition of hydrochloric acid to precipitate the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amino acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors or transporters, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-methylpentanoate;hydrochloride: Similar structure but lacks the hydroxyl group at the third carbon.
Methyl 2-amino-3-methylpentanoate: Similar structure but lacks the hydroxyl group and the hydrochloride salt form.
Uniqueness
Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYITZUDKJCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)OC)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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